molecular formula C14H15N5O5S3 B1239554 Desfuroylceftiofur

Desfuroylceftiofur

Cat. No.: B1239554
M. Wt: 429.5 g/mol
InChI Key: OITCOWCNESRWSM-GHXIOONMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Desfuroylceftiofur is synthesized by reacting ceftiofur with sodium hydroxide solution at 70°C for 2 hours. The reaction mixture is then acidified, filtered to obtain the solid product, and finally purified through crystallization and drying .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Desfuroylceftiofur undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Mechanism of Action

Desfuroylceftiofur exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall biosynthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its formation as a metabolite of ceftiofur and its specific activity against veterinary pathogens. Its stability and efficacy in treating bacterial infections in livestock make it a valuable compound in veterinary medicine .

Properties

Molecular Formula

C14H15N5O5S3

Molecular Weight

429.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1

InChI Key

OITCOWCNESRWSM-GHXIOONMSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O

Synonyms

desfuroylceftiofur

Origin of Product

United States

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